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Compound of Interest

Compound Name: Ammonium picrate

Cat. No.: B094429 Get Quote

These application notes provide a comprehensive overview and detailed protocols for the

synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a highly stable explosive, utilizing

ammonium picrate (Explosive D) as a starting material. This process is particularly relevant

for the conversion of surplus military explosives into higher-value materials.[1][2][3][4][5]

The overall synthetic pathway involves a three-step process:

Conversion of Ammonium Picrate to Picramide: Ammonium picrate is converted to 2,4,6-

trinitroaniline (picramide).[1][2][3]

Vicarious Nucleophilic Substitution (VNS) of Picramide to TATB: The picramide is then

aminated to form TATB.[1][2][3]

Purification of TATB: The crude TATB is purified to meet the required specifications.[1][2][4]

This document will focus on the initial and pivotal step of converting ammonium picrate to

picramide, followed by the subsequent conversion to TATB.

Experimental Protocols
Protocol 1: Synthesis of Picramide from Ammonium Picrate using Diammonium Hydrogen

Phosphate

This protocol outlines the conversion of ammonium picrate to picramide in the dipolar aprotic

solvent sulfolane, using diammonium hydrogen phosphate as the ammonium salt.[1][2]
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Materials:

Ammonium picrate

Diammonium hydrogen phosphate [(NH₄)₂HPO₄]

Sulfolane (dry)

Deionized water

Teflon-capped glass pressure tube (8 ml)

Stirring apparatus

Heating apparatus

Filtration apparatus

Vacuum drying oven

Procedure:

Suspend ammonium picrate (0.92 g, 3.7 mmol) and diammonium hydrogen phosphate

(0.99 g, 7.5 mmol) in dry sulfolane (3 ml) within a Teflon-capped glass pressure tube.[1]

Stir the suspension while heating from room temperature (25°C) to 177°C over a period of 2

hours.[1][2] The pressure in the reactor should not exceed 40 psi.[1][2]

Continue the reaction at 177°C for an additional 5 hours.[1][2]

Cool the reaction mixture to ambient temperature.

Add 30 ml of water to the resulting slurry to precipitate the product.[1][2]

Collect the product by filtration and wash thoroughly with water.[1][2]

Dry the collected solid under vacuum to yield picramide.

Protocol 2: Synthesis of Picramide from Ammonium Picrate using Ammonium Carbamate
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This protocol provides an alternative method using ammonium carbamate.[1][2]

Materials:

Ammonium picrate

Ammonium carbamate (NH₄CO₂NH₂)

Sulfolane (dry)

Deionized water

Teflon-capped glass pressure tube (8 ml)

Stirring apparatus

Heating apparatus

Filtration apparatus

Vacuum drying oven

Procedure:

Suspend ammonium picrate (0.92 g, 3.7 mmol) and ammonium carbamate (0.59 g, 7.5

mmol) in sulfolane (3 ml) in a Teflon-capped glass pressure tube.[1]

Stir the suspension while increasing the temperature from 25°C to 177°C over 2 hours.[1][2]

Maintain the reaction at 177°C for an additional 6 hours.[1][2]

After cooling to ambient temperature, add 30 ml of water to the slurry.[1][2]

Collect the product by filtration, wash with water, and dry to obtain picramide.[1][2]

Protocol 3: Conversion of Picramide to TATB via Vicarious Nucleophilic Substitution (VNS)

The picramide produced from the above protocols can be used without further purification to

synthesize TATB.[1][3] This protocol utilizes hydroxylamine as the aminating agent.[1][3][5]
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Materials:

Picramide

Hydroxylamine

Strong base (e.g., sodium methoxide)

Aprotic dipolar solvent (e.g., DMSO)

Heating and stirring apparatus

Procedure:

In a suitable reaction vessel, suspend picramide in an aprotic dipolar solvent such as DMSO.

The typical concentration of picramide is between 0.1 to 0.25 M.[1][3]

Add hydroxylamine and a strong base to the suspension.

Heat the reaction mixture to a temperature in the range of 65–95°C.[1][3]

The reaction is typically carried out until completion, yielding crude TATB.

The crude TATB can then be purified.

Data Presentation
The following table summarizes the quantitative data for the conversion of ammonium picrate
to picramide under different conditions.
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Starting
Material

Ammoniu
m Salt

Substrate
Conc. (M)

Temperat
ure (°C)

Time (h)
Yield of
Picramid
e (%)

Referenc
e

Ammonium

Picrate

(0.18 g)

Diammoniu

m

Hydrogen

Phosphate

~0.25 177 7 76 [2][6]

Ammonium

Picrate

(0.92 g)

Diammoniu

m

Hydrogen

Phosphate

~1.23 177 7 87 [1]

Ammonium

Picrate

(0.18 g)

Ammonium

Carbamate
~0.25 177 8 68 [2][6]

Ammonium

Picrate

(0.92 g)

Ammonium

Carbamate
~1.23 177 8 87 [1][2]

High conversions of ammonium picrate to picramide (87–94%) are achieved when substrate

concentrations are between 1.1–2.5 M.[1][2][3]

Experimental Workflow and Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
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Starting Materials

Step 1: Picramide Synthesis

Intermediate Product Step 2: TATB Synthesis (VNS)

Final Product

Ammonium Picrate

Heating (175-185°C)
Pressure (20-80 psi)

Ammonium Salt
(e.g., (NH₄)₂HPO₄ or NH₄CO₂NH₂)

Aprotic Solvent
(e.g., Sulfolane)

Picramide
(2,4,6-trinitroaniline)

Yield: 87-94%

Heating (65-95°C)

VNS Reagents
(Hydroxylamine, Strong Base, DMSO)

Crude TATB

Yield: 50-74%

Purified TATB

Purification

Click to download full resolution via product page

Overall workflow for the synthesis of TATB from ammonium picrate.
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Ammonium Picrate

Picramide

+ Ammonium Salt
(e.g., (NH₄)₂HPO₄)
Sulfolane, 177°C

TATB
(1,3,5-triamino-2,4,6-trinitrobenzene)

+ Hydroxylamine
Strong Base, DMSO

65-95°C
(VNS Reaction)

Click to download full resolution via product page

Chemical conversion pathway from ammonium picrate to TATB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b094429#use-of-ammonium-picrate-in-the-synthesis-
of-tatb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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